molecular formula C3H10N2O3 B3049818 Propylammonium nitrate CAS No. 22113-88-8

Propylammonium nitrate

Cat. No.: B3049818
CAS No.: 22113-88-8
M. Wt: 122.12 g/mol
InChI Key: FZQFNTYKHHDUFT-UHFFFAOYSA-N
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Description

Propylammonium nitrate (PAN, C₃H₷NH₃⁺·NO₃⁻) is a protic ionic liquid (PIL) renowned for its amphiphilic nanostructure and versatile solvent properties. Its bulk structure, characterized by a bicontinuous sponge-like nanostructure (L₃ phase), arises from the segregation of polar (ammonium-nitrate) and nonpolar (propyl chain) domains . Neutron diffraction studies reveal that PAN’s nanostructure is more pronounced than ethylammonium nitrate (EAN) or ethanolammonium nitrate (EtAN), with strong hydrogen bonding between ammonium and nitrate groups and interdigitation of alkyl chains . PAN exhibits high thermal stability, tunable transport properties, and applications in catalysis, lubrication, and polymer solvation .

Properties

IUPAC Name

nitric acid;propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N.HNO3/c1-2-3-4;2-1(3)4/h2-4H2,1H3;(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQFNTYKHHDUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN.[N+](=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047927
Record name Propylammonium nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22113-88-8
Record name Propylammonium nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Laboratory-Scale Synthesis

In controlled laboratory conditions, propylamine (C₃H₇NH₂) is gradually added to an aqueous solution of nitric acid (HNO₃) under constant stirring. The reaction proceeds as follows:

$$
\text{C}3\text{H}7\text{NH}2 + \text{HNO}3 \rightarrow \text{C}3\text{H}7\text{NH}3^+ \text{NO}3^-
$$

Key parameters include:

  • Temperature control : Maintaining the reaction between 20°C and 60°C prevents thermal runaway and minimizes by-product formation.
  • Stoichiometry : A 1:1 molar ratio ensures complete protonation of propylamine, though slight excesses of nitric acid (5–10%) are often used to drive the reaction to completion.
  • Solvent selection : Water is the preferred medium due to its ability to dissolve both reactants and stabilize ionic intermediates.

Post-reaction, the mixture is vacuum-concentrated at 50–65°C to remove water, followed by cooling to ≤10°C to precipitate crystalline this compound. Filtration and drying under reduced pressure yield the final product with purity >99% without recrystallization.

Industrial-Scale Production

Industrial protocols optimize the neutralization process for efficiency and safety:

  • Continuous flow reactors : These systems enhance heat dissipation and maintain consistent reaction conditions, critical for large-scale operations.
  • Recycling mother liquor : Residual liquid from filtration is reused in subsequent batches, improving yield (≥95%) and reducing water consumption.
  • Safety measures : Automated dosing systems and jacketed reactors mitigate risks associated with handling corrosive nitric acid and exothermic reactions.

Alternative Synthetic Routes and Modifications

While neutralization remains predominant, alternative methods have been explored to address specific challenges:

Solvent-Free Synthesis

Recent studies suggest that this compound can be synthesized without water by directly mixing propylamine and concentrated nitric acid in a controlled environment. This approach reduces energy costs associated with solvent removal but requires precise temperature modulation to avoid decomposition.

Anion Exchange Reactions

This compound can also be prepared via metathesis reactions, where propylammonium chloride or bromide is treated with silver nitrate (AgNO₃):

$$
\text{C}3\text{H}7\text{NH}3^+ \text{Cl}^- + \text{AgNO}3 \rightarrow \text{C}3\text{H}7\text{NH}3^+ \text{NO}3^- + \text{AgCl} \downarrow
$$

While effective, this method is less economical due to the high cost of silver salts and the need to remove precipitated AgCl.

Purification and Characterization

Purification Techniques

Method Conditions Outcome
Vacuum evaporation 50–65°C, 50–100 mbar Concentrates solution, removes H₂O
Recrystallization Cool to ≤10°C, use ethanol/water Enhances purity to >99.5%
Filtration Büchner funnel, cellulose membrane Removes insoluble impurities

Characterization Protocols

  • Spectroscopy :
    • Raman and IR : Identify hydrogen bonding patterns between NH₃⁺ and NO₃⁻ groups.
    • NMR : Monitors cation mobility and phase transitions in solid-state samples.
  • Thermal analysis : Differential scanning calorimetry (DSC) confirms thermal stability up to 150°C.

Challenges and Optimization Strategies

By-Product Formation

Side reactions, such as the oxidation of propylamine to propylammonium nitrite, may occur if temperatures exceed 70°C. Mitigation strategies include:

  • Strict temperature control during nitric acid addition.
  • Use of nitrogen atmospheres to prevent oxidative degradation.

Environmental Considerations

Industrial processes prioritize waste reduction by:

  • Recycling mother liquor, reducing aqueous waste by 40–60%.
  • Capturing NOₓ gases using scrubbers, ensuring compliance with emissions standards.

Scientific Research Applications

Chemical Applications

Solvent and Catalyst
PAN serves as an effective solvent and catalyst in numerous chemical reactions. Its ionic nature allows it to dissolve a wide range of organic and inorganic compounds, facilitating reactions that might be challenging in traditional solvents. For example, PAN has been utilized in the synthesis of nanoparticles and in catalytic processes involving organic transformations .

Self-Assembly of Amphiphiles
Research indicates that PAN can act as a solvent for the self-assembly of amphiphiles into micelles and microemulsions. This property is particularly useful in formulating drug delivery systems where controlled release is essential .

Biological Applications

Stabilization of Biomolecules
In biological research, PAN is studied for its potential to stabilize proteins and enzymes. The ionic liquid environment can enhance the solubility and stability of these biomolecules, making it a candidate for applications in biocatalysis and pharmaceutical formulations .

Materials Science

Lubricants
PAN exhibits promising tribological properties, making it suitable for use as a lubricant in various mechanical systems. Its unique structure allows for effective boundary lubrication, reducing wear and friction between surfaces.

Electrochemical Devices
Due to its high ionic conductivity, PAN is being explored as an electrolyte in batteries, supercapacitors, and fuel cells. Its stability under various conditions enhances the performance of these devices, making it a critical component in energy storage technologies .

Application Area Specific Use Benefits
Chemical SynthesisSolvent for reactionsEnhances reaction rates
Biological StabilizationProtein/enzyme stabilizationImproves solubility and stability
Materials ScienceLubricantsReduces friction
Electrochemical DevicesElectrolyte in batteriesHigh ionic conductivity

Case Studies

Electrochemical Performance
A study conducted on PAN as an electrolyte revealed its effectiveness in lithium-ion batteries. The results showed improved charge/discharge cycles compared to traditional electrolytes, highlighting PAN's potential in next-generation energy storage systems .

Nanostructure Analysis
Research employing molecular dynamics simulations has provided insights into the nanostructure of PAN mixtures with other solvents. These studies indicate that the presence of PAN significantly alters the physical properties of the mixtures, enhancing their applicability in various chemical processes .

Ongoing Research Directions

Current research focuses on optimizing PAN's properties for specific applications:

  • Enhancing Performance: Modifying PAN's structure to improve its efficiency in lubrication and electrochemical applications.
  • New Applications: Investigating its role in carbon capture technologies and biomass processing.
  • Environmental Impact Studies: Assessing the ecotoxicological effects associated with PAN usage and disposal to ensure sustainable practices .

Mechanism of Action

The mechanism of action of propylammonium nitrate involves its ability to form strong hydrogen bonds and electrostatic interactions. These interactions facilitate the dissolution of various substances and enhance the compound’s reactivity in chemical processes. The molecular targets include the charged functional groups of other molecules, which interact with the propylammonium cation and nitrate anion, leading to various chemical transformations .

Comparison with Similar Compounds

Structural and Nanostructural Features

Property PAN EAN EtAN BAN
Nanostructure Bicontinuous sponge (L₃) Weaker bicontinuous domains Weakly clustered, disrupted by chloride Less studied; likely extended alkyl segregation
Halide Tolerance Retains nanostructure with ≤15 mol% Cl⁻ Not reported Cl⁻ disrupts clusters Not reported
Chain Aggregation Strong interdigitation Moderate Disrupted by hydroxyl groups Likely stronger (longer chain)

PAN’s nanostructure persists even with chloride additives, whereas EtAN’s hydroxyl group makes it susceptible to structural disruption . EAN, with a shorter ethyl chain, shows less defined nonpolar domains compared to PAN .

Physicochemical Properties

Table 2: Key Physical Properties at 25°C (Pure Systems)
Property PAN EAN BAN Source
Density (g/cm³) 1.12 1.10 1.05*
Viscosity (mPa·s) 45 35 60*
Conductivity (mS/cm) 25 30 18*
Surface Tension (mN/m) 45 43 40*

*Estimated based on alkyl chain trends.

PAN’s viscosity is higher than EAN due to stronger van der Waals interactions from the propyl chain. Conductivity decreases with alkyl chain length (EAN > PAN > BAN) as ion mobility is hindered . Water addition (up to 30,000 ppm) reduces PAN’s viscosity by ~40–56%, a more pronounced effect than in EAN .

Thermal and Dynamic Behavior

  • Temperature Effects : PAN’s translational motion slows significantly at lower temperatures, with rotational and translational motions weakly correlated . Raman studies show PAN maintains its hydrogen-bonded network up to 420 K, while high pressure (>1 GPa) induces nitrate conformational changes .
  • Comparison : EAN exhibits similar thermal stability but lower glass transition temperatures due to shorter alkyl chains. BAN likely has higher melting points but lacks detailed thermal data .

Electrochemical and Solvation Properties

  • Electrochemical Windows : PAN and EAN have comparable windows (~2.5–3.0 V), but metal salt doping (e.g., Li⁺, Cu²⁺) enhances PAN’s conductivity more effectively .
  • Solvation : PAN dissolves poly(ethylene oxide) (PEO) effectively, even with 10% halides, maintaining good solvent behavior (Flory exponent ν ≈ 0.5) . EtAN’s hydroxyl group complicates solvation, while EAN is less effective for long polymer chains .

Molecular Interactions and Computational Insights

DFT studies of ion pairs reveal:

  • PAN has stronger cation-anion binding energy than EAN but weaker than BAN due to chain length and dispersion forces .
  • Infrared spectra of PAN show broader NH₃⁺ bending modes compared to EAN, indicating stronger hydrogen bonding .

Biological Activity

Propylammonium nitrate (PAN) is a protic ionic liquid that has garnered attention for its unique properties and potential biological activities. This article synthesizes current research findings on the biological activity of PAN, focusing on its effects on microbial communities, interactions with biological systems, and potential applications in pharmaceuticals.

Overview of this compound

This compound is characterized by its ionic structure, which leads to distinct solvation and interaction properties compared to traditional solvents. Its ability to influence biological processes makes it a subject of interest in various fields, including microbiology and pharmacology.

Biological Activity

  • Microbial Interactions :
    • Research indicates that nitrate compounds can modulate microbial communities. For instance, studies have shown that the addition of nitrate can enhance the growth of beneficial oral bacteria while suppressing pathogenic species. Specifically, in vitro studies demonstrated that the presence of 6.5 mM nitrate led to a significant increase in beneficial genera such as Neisseria and Rothia, while reducing levels of caries-associated genera like Streptococcus and Porphyromonas . This suggests a potential prebiotic role for nitrates in promoting oral health.
  • Plant Biology :
    • In plant systems, PAN has been studied for its effects on nitrogen metabolism. A study on wheat seedlings revealed that treatments with potassium nitrate and ammonium nitrate restored the activity of key enzymes involved in nitrogen assimilation, such as nitrate reductase and nitrite reductase, after nitrogen starvation . This indicates that PAN may play a role in enhancing plant growth through improved nitrogen utilization.
  • Pharmaceutical Applications :
    • The unique properties of PAN make it a candidate for use in drug delivery systems. Its ability to form micelles and interact with biological membranes can enhance the solubility and bioavailability of poorly soluble drugs . Furthermore, the ionic nature of PAN may facilitate the transport of therapeutic agents across cell membranes.

Case Study 1: Oral Microbiome Modulation

A study involving 12 healthy donors examined the effects of dietary nitrates on oral biofilm composition. The results showed that nitrate supplementation significantly altered the microbial community structure, enhancing beneficial bacteria while reducing harmful ones. This was evidenced by increased ammonium production and elevated pH levels, which are indicative of a healthier oral environment .

Case Study 2: Nitrogen Metabolism in Plants

In a controlled experiment, wheat seedlings subjected to nitrogen starvation were treated with different nitrogen sources, including PAN. The results indicated that PAN effectively restored enzyme activities related to nitrogen metabolism, demonstrating its potential as a fertilizer additive or growth enhancer in agricultural practices .

Data Tables

Biological ActivityObservationsReferences
Oral Health Increased beneficial bacteria (Neisseria, Rothia); decreased pathogenic bacteria (Streptococcus, Porphyromonas)
Plant Growth Restoration of nitrate reductase activity; improved nitrogen assimilation
Drug Delivery Enhanced solubility and bioavailability; potential for micelle formation

Q & A

Q. Basic Research Focus

Store PAN in a nitrogen-glovebox (< 1 ppm H₂O).

Use Schlenk-line techniques for transferring aliquots.

Pre-dry substrates (e.g., silica) at 150°C for 24 hours before mixing with PAN .

How do computational models enhance understanding of PAN’s transport properties?

Q. Advanced Research Focus

  • Ab initio molecular dynamics (AIMD) predicts ion-pair lifetimes and hydrogen-bonding dynamics, validated against OKE spectroscopy .
  • Coarse-grained models parameterized with neutron scattering data simulate large-scale ionic clustering .

What spectroscopic markers distinguish PAN from analogous ionic liquids like ethylammonium nitrate (EAN)?

Basic Research Focus
Key differences in Raman spectra :

  • PAN: C-H stretching modes at 2800–3000 cm⁻¹ (propyl chain) vs. EAN’s ethyl chain modes.
  • NO₃⁻ symmetric stretching at 1040 cm⁻¹ shifts in PAN due to stronger cation-anion interactions .

How do researchers address contradictions in PAN’s reported melting points?

Advanced Research Focus
Discrepancies (~−20°C to 10°C) arise from impurities or thermal history. Mitigation strategies:

  • Differential Scanning Calorimetry (DSC) with heating/cooling cycles (5°C/min) to detect metastable phases.
  • X-ray diffraction to confirm crystalline vs. glassy states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propylammonium nitrate
Reactant of Route 2
Propylammonium nitrate

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